4-bromo-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide
Description
4-BROMO-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methylphenyl group, and a pyridinyl group attached to a benzamide core. Its unique structure makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H17BrN2O |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-bromo-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17BrN2O/c1-15-5-7-16(8-6-15)14-23(19-4-2-3-13-22-19)20(24)17-9-11-18(21)12-10-17/h2-13H,14H2,1H3 |
InChI Key |
GQDCLQCHXKECEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The bromination of benzamide can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent steps involve the introduction of the methylphenyl and pyridinyl groups through nucleophilic substitution reactions. These reactions are often carried out in the presence of suitable catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 4-BROMO-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
4-BROMO-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-Hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
4-BROMO-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
